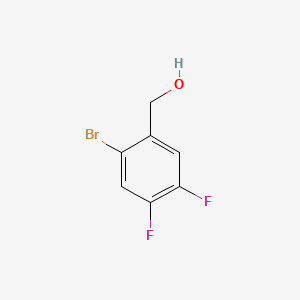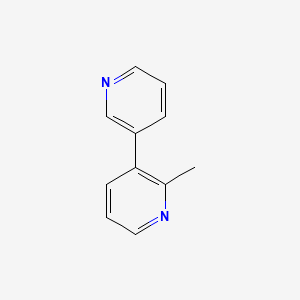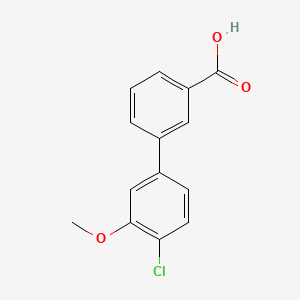
(3-氟-4-硝基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-nitrophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with both a fluorine atom and a nitro group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds.
科学研究应用
(3-Fluoro-4-nitrophenyl)boronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules via cross-coupling reactions.
Biology: In the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: In the production of advanced materials and polymers with specific electronic properties.
作用机制
Target of Action
The primary target of (3-Fluoro-4-nitrophenyl)boronic acid is the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling . The compound interacts with these catalysts to facilitate the formation of new carbon-carbon bonds .
Mode of Action
(3-Fluoro-4-nitrophenyl)boronic acid participates in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the transition metal catalyst donates electrons to form a new metal-carbon bond . In the transmetalation step, the organoboron compound, such as (3-Fluoro-4-nitrophenyl)boronic acid, transfers its organic group from boron to the metal .
Biochemical Pathways
The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway affected by (3-Fluoro-4-nitrophenyl)boronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
The compound’s stability and reactivity in the suzuki–miyaura (sm) cross-coupling reaction suggest that it may have favorable bioavailability .
Result of Action
The action of (3-Fluoro-4-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .
Action Environment
The action of (3-Fluoro-4-nitrophenyl)boronic acid is influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , which can affect its stability and reactivity. Additionally, the Suzuki–Miyaura (SM) cross-coupling reaction conditions, such as the presence of a transition metal catalyst and the pH of the reaction medium, can also influence the compound’s action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the palladium-catalyzed borylation of 3-fluoro-4-nitroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods: Industrial production of (3-Fluoro-4-nitrophenyl)boronic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to optimize reaction conditions.
化学反应分析
Types of Reactions: (3-Fluoro-4-nitrophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: 3-Fluoro-4-nitrophenol.
Reduction: 3-Fluoro-4-aminophenylboronic acid.
相似化合物的比较
- 4-Fluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3-Fluoro-4-nitrophenyl)boronic acid is unique due to the presence of both a fluorine and a nitro group on the phenyl ring. This combination of substituents can significantly alter the electronic properties of the compound compared to its analogs, making it more suitable for specific applications in cross-coupling reactions and other synthetic processes. For example, the presence of the nitro group can enhance the electrophilicity of the phenyl ring, while the fluorine atom can provide additional stability and influence the compound’s reactivity.
属性
IUPAC Name |
(3-fluoro-4-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTLZSMYZKFFRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742722 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350451-69-2 |
Source


|
| Record name | (3-Fluoro-4-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)


![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)



![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
